5-Methyl-3-(1,3,5-trimethyl-4-pyrazolyl)isoxazole-4-carboxylic Acid
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Overview
Description
5-methyl-3-(trimethyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyrazole and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(trimethyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid typically involves the formation of the pyrazole and oxazole rings followed by their conjugation. One common method involves the esterification of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with chloromethyl oxadiazoles . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(trimethyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-3-(trimethyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-3-(trimethyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-amino-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid
- 5-methyl-3-(1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid
Uniqueness
5-methyl-3-(trimethyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the trimethyl group on the pyrazole ring can enhance its stability and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C11H13N3O3 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
5-methyl-3-(1,3,5-trimethylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H13N3O3/c1-5-8(6(2)14(4)12-5)10-9(11(15)16)7(3)17-13-10/h1-4H3,(H,15,16) |
InChI Key |
YNHGHNGPOPSMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NOC(=C2C(=O)O)C |
Origin of Product |
United States |
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